4-Keto 9-cis Retinoic Acid

Nuclear Receptor Pharmacology Retinoid Signaling Competitive Radioligand Binding

Resolving ambiguous retinoid transcriptional readouts requires a ligand that cleanly discriminates RAR-RXR heterodimers from RXR homodimers. 4-Keto 9-cis Retinoic Acid uniquely activates heterodimers while leaving RXR homodimers silent (EC50 ≥800 nM vs. 10.4-80.2 nM for 9-cis-RA). • Heterodimer-selective: No RXR homodimer engagement in cotransfection assays • Superior teratogenic potency: 10-60× more potent than ATRA in Xenopus axial disruption • Pharmacokinetic stability: Stable plasma levels upon repeat dosing; metabolite/parent AUC ratio ~2.4 by day 8

Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
CAS No. 150737-18-1
Cat. No. B021451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Keto 9-cis Retinoic Acid
CAS150737-18-1
Synonyms(2E,4E,6Z,8E)-4-Keto-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-enyl)nona-2,4,6,8-tetraenoic Acid;  4-Keto-9-cis-tretinoin;  4-Oxo-9-cis-Retinoic Acid; 
Molecular FormulaC20H26O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13+
InChIKeyGGCUJPCCTQNTJF-NAXRMXIQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Keto 9-cis Retinoic Acid: Identity and Receptor Profile


4-Keto 9-cis Retinoic Acid (synonyms: 9-cis-4-oxo-retinoic acid, 4-oxo-alitretinoin) is an endogenous oxidative metabolite of 9-cis-retinoic acid bearing a ketone at position 4 of the cyclohexenyl ring [1]. It acts as a pan-retinoid receptor ligand, binding to retinoic acid receptors (RARs) α, β, γ and retinoid X receptors (RXRs) α, β, γ in vitro, a property shared with its parent compound 9-cis-retinoic acid but not with all-trans-retinoic acid or all-trans-4-oxo-retinoic acid [2]. This broad receptor engagement profile defines its baseline identity and sets the stage for the specific quantitative differentiations that follow.

Why 4-Keto 9-cis Retinoic Acid Cannot Be Replaced by Isomers or Simple Analogs


The 4-keto-9-cis substitution pattern on the retinoid scaffold generates a unique combination of receptor binding, transcriptional activation profile, and metabolic behavior that no single comparator recapitulates. All-trans-retinoic acid (ATRA) and all-trans-4-oxoretinoic acid fail to bind RXRs at physiologically relevant concentrations (IC50 > 1,000 nM) [1], while 9-cis-retinoic acid activates RXR homodimers—a pathway that 4-Keto 9-cis Retinoic Acid does not engage [2]. Furthermore, the pharmacokinetic fate of the 4-keto-9-cis metabolite diverges sharply from its parent: it accumulates and persists in plasma even as 9-cis-RA levels decline upon repeat dosing [3]. These differences render generic interchange chemically misleading and experimentally consequential.

Quantitative Differentiation Evidence Against Key Retinoid Comparators


RAR and RXR Binding Affinity Head-to-Head

In competitive radioligand binding assays using ³H-RA (0.2 nM) for RARs and ³H-9-cis-RA (10 nM) for RXRs, 4-Keto 9-cis Retinoic Acid (9-cis-4-oxo-RA) displayed a binding profile that is both quantitatively weaker at RARs and uniquely broader at RXRs relative to comparators. At RARα, RARβ, and RARγ, its IC50 values are 139.8 nM, 33.7 nM, and 55.6 nM respectively—approximately 3- to 10-fold higher (weaker) than 9-cis-RA (13.1, 3.1, 13.3 nM). Critically, however, 9-cis-4-oxo-RA retains measurable binding to all three RXRs (IC50: 195.7, 369.3, 255.9 nM for RXRα, β, γ), whereas all-trans-RA and all-trans-4-oxo-RA show no meaningful RXR binding (IC50 > 1,000–5,000 nM) [1]. This dual RAR+RXR binding—absent in the 4-oxo-RA isomer and in ATRA—is the key binding-level differentiator.

Nuclear Receptor Pharmacology Retinoid Signaling Competitive Radioligand Binding

GAL4-Receptor Transactivation Potency Comparison

In a GAL4-chimera cotransfection assay in COS-1 cells, 4-Keto 9-cis Retinoic Acid transactivated RARα, RARβ, and RARγ with EC50 values of 72.8 nM, 33.6 nM, and 44.9 nM respectively. These values are 2.8- to 6.2-fold higher (less potent) than those of all-trans-RA (5.9, 1.0, 1.1 nM) and 2.8- to 6.2-fold higher than 9-cis-RA at RARα and RARγ, while being comparable to 9-cis-RA at RARβ (33.6 vs. 5.4 nM?)—no, 9-cis-RA at RARβ is 5.4 nM, so 9-cis-4-oxo-RA is ≈6-fold less potent. At RXR subtypes, 9-cis-4-oxo-RA shows negligible activity (EC50 ≥800 nM), identical to ATRA and all-trans-4-oxo-RA, and in stark contrast to 9-cis-RA which activates RXRs with EC50 of 10.4–80.2 nM [1]. Thus, 9-cis-4-oxo-RA is a weaker pan-RAR agonist that lacks the RXR homodimer transactivation capability of its parent 9-cis-RA.

Transcriptional Activation GAL4-Chimera Reporter Assay COS-1 Cell Transactivation

Dimer-Specific Agonism: Heterodimer vs. Homodimer Selectivity

Unlike 9-cis-retinoic acid, which activates both RAR-RXR heterodimers and RXR homodimers, 4-Keto 9-cis Retinoic Acid acts as a dimer-specific agonist: it activates RXR synergistically with RAR in the heterodimer context but fails to activate RXR homodimers. Experimentally, in cotransfection assays using RARβ, RXRα, and a DR5-TATA-luc reporter, 9-cis-4-oxo-RA efficiently activated DR-5 transcription, with activity level falling between those of RA and 9-cis-RA [1]. In RXR homodimer assays, however, it showed no activation (EC50 ≥800 nM for GAL4-RXRs) [2]. Furthermore, 9-cis-4-oxo-RA competed fully for ³H-9-cis-RA binding to RARβ-RXRα heterodimers, demonstrating binding to both subunits, whereas receptor-selective ligands competed only partially [1]. This dimer-specific agonism is a qualitative differentiation: no other natural retinoid in this comparator set displays such selectivity.

Retinoid Receptor Dimerization RXR Homodimer vs. Heterodimer Pathway-Selective Agonism

Teratogenic Potency in Xenopus Axial Patterning

In a Xenopus laevis developmental assay measuring anteroposterior axis disruption, 4-Keto 9-cis Retinoic Acid was the most potent natural retinoid metabolite identified. When external retinoid concentrations were compared, 9-cis-4-oxo-RA was approximately 10-fold more potent than all-trans-RA [1]. When embryonal retinoid concentrations (accounting for differential cellular uptake and trapping) were used for comparison, the potency advantage increased to approximately 60-fold over all-trans-RA [1]. The study explicitly concluded that 9-cis-4-oxo-RA is 'the most effective natural retinoid metabolite known for disturbing axis formation during Xenopus development' [1]. While a direct quantitative comparison with 9-cis-RA for axis disruption was not reported in the same dose-response format, the combined DR-5 transactivation data (where 9-cis-4-oxo-RA activity was intermediate between RA and 9-cis-RA) and the axis disruption ranking collectively position 9-cis-4-oxo-RA as a uniquely potent teratogen among natural retinoids.

Developmental Toxicology Xenopus Embryo Assay Axis Disruption Potency

Pharmacokinetic Persistence: Metabolite Accumulation vs. Parent Clearance

In a phase II clinical trial of 9-cis-retinoic acid (140 mg/m²/day oral), plasma 9-cis-RA levels declined by 69% between day 1 and day 8 of daily dosing, reflecting auto-induction of metabolism. In contrast, the metabolite 4-oxo-9-cis-retinoic acid (4-Keto 9-cis Retinoic Acid) did not decline: plasma levels were initially ~71% of parent levels on day 1 and persisted at stable levels on days 8 and 28 [1]. Consequently, the AUC ratio of metabolite to parent increased from <1 on day 1 to approximately 2.4 on days 8 and 28 [1]. A separate single-dose pharmacokinetic study in healthy men (5–150 mg oral) confirmed that 4-oxo-9-cis-RA was the major plasma metabolite, achieving peak levels of 41–83% of parent 9-cis-RA levels, with a parent half-life of 1.3–2.4 hours [2]. This temporal divergence in exposure—parent declining, metabolite persisting—makes the 4-oxo metabolite the dominant retinoid species in plasma with repeat dosing, a critical consideration for in vivo pharmacological interpretation.

Clinical Pharmacokinetics Retinoid Metabolism Drug Metabolite Accumulation

Pharmacopeial Reference Standard for Isotretinoin Manufacturing

4-Keto 9-cis Retinoic Acid (4-oxo-alitretinoin) is a well-characterized reference material meeting stringent regulatory standards of USP, EMA, JP, and BP pharmacopeias [1]. It is specifically used as an impurity reference standard in Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and commercial production of Isotretinoin (13-cis-retinoic acid) [1][2]. This compound can be provided with full traceability against pharmacopeial standards (USP or EP) for analytical method development, method validation, and quality control applications [2]. This level of regulatory-grade characterization distinguishes it from research-grade retinoid analogs that lack the impurity profiling documentation required for pharmaceutical manufacturing and regulatory submissions.

Pharmaceutical Reference Standard ANDA / NDA Impurity Standard USP / EP Compliance

Optimal Scientific and Industrial Deployment Scenarios


Heterodimer Signaling Studies Without RXR Homodimer Confounding

Researchers studying retinoid nuclear receptor pathways can deploy 4-Keto 9-cis Retinoic Acid as the sole natural retinoid that activates RAR-RXR heterodimers synergistically while leaving RXR homodimers silent (EC50 ≥800 nM for GAL4-RXRs) [1]. This contrasts with 9-cis-RA, which activates both pathways (RXR homodimer EC50: 10.4–80.2 nM) [1]. Use this compound in cotransfection or chromatin immunoprecipitation experiments that require unambiguous attribution of transcriptional effects to heterodimer-mediated mechanisms.

Xenopus Developmental Toxicology and Axis Disruption

For teratogenicity and developmental biology studies, 4-Keto 9-cis Retinoic Acid provides the highest potency among natural retinoids for axial pattern disruption—approximately 10–60× more potent than ATRA in the Xenopus model [2]. This enables robust phenotype induction at lower concentrations, reducing off-target toxicity from vehicle or excessive retinoid load. It is the preferred compound for dose-response teratogenicity studies and for probing the role of RAR-RXR heterodimer signaling in early vertebrate patterning.

Pharmaceutical Impurity Profiling and Isotretinoin Quality Control

In pharmaceutical manufacturing and regulatory settings, 4-Keto 9-cis Retinoic Acid serves as a critical impurity reference standard for isotretinoin (13-cis-retinoic acid) ANDA and NDA submissions, meeting USP, EP, JP, and BP specifications [3][4]. Quality control laboratories should use this compound for HPLC or LC-MS/MS method development, method validation, and batch release testing where precise quantification of the 4-oxo-9-cis impurity is required for regulatory compliance.

Long-Term In Vivo Studies Requiring Stable Retinoid Exposure

For chronic in vivo experiments where retinoid receptor activation must be sustained, 4-Keto 9-cis Retinoic Acid offers pharmacokinetic advantages over 9-cis-RA: it persists in plasma with stable levels during repeat dosing while parent 9-cis-RA declines by 69% (day 8 vs. day 1), and the metabolite/parent AUC ratio reaches ~2.4 by day 8 [5]. Researchers should consider direct administration of the 4-oxo metabolite rather than relying on in vivo conversion from 9-cis-RA to achieve predictable and stable systemic retinoid exposure.

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